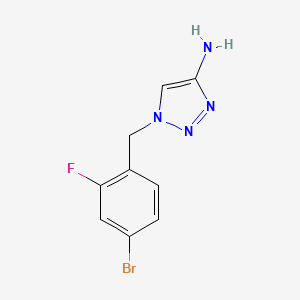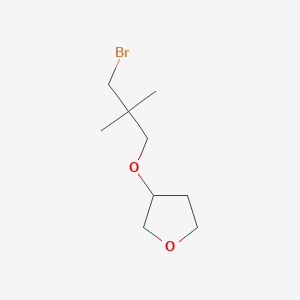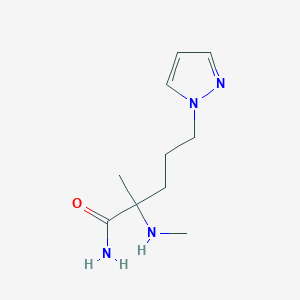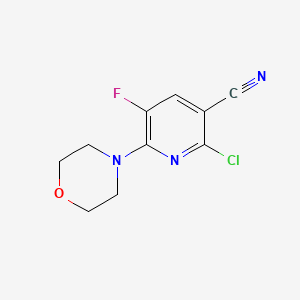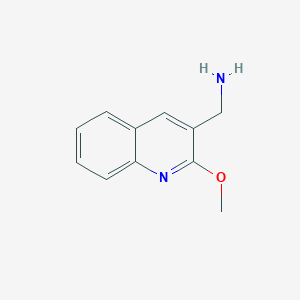![molecular formula C11H17ClO3S B13635218 1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)
1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H17ClO3S. It is a member of the sulfonyl chloride family, which are known for their reactivity and utility in organic synthesis. This compound is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a sulfonyl chloride group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 5-oxaspiro[3.4]octane, through a cyclization reaction. This can be achieved by reacting a suitable diol with a dehydrating agent under acidic conditions.
Introduction of the Cyclopropane Ring: The spirocyclic intermediate is then subjected to a cyclopropanation reaction using a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the cyclopropane-containing intermediate with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like H2O2 or KMnO4 in aqueous or organic solvents.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Material Science: Utilized in the preparation of functional materials, such as polymers and surfactants, due to its reactive sulfonyl chloride group.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and nucleic acids, by forming covalent bonds with nucleophilic functional groups (e.g., amines, thiols). The resulting modifications can alter the function and activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{5-oxaspiro[2.5]octan-6-yl}methanamine hydrochloride: A structurally related compound with a different functional group (amine instead of sulfonyl chloride).
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: Another spirocyclic compound with a different functional group (ketone instead of sulfonyl chloride).
Uniqueness
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its combination of a spirocyclic structure and a highly reactive sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and various scientific research applications.
Eigenschaften
Molekularformel |
C11H17ClO3S |
|---|---|
Molekulargewicht |
264.77 g/mol |
IUPAC-Name |
1-(5-oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H17ClO3S/c12-16(13,14)11(6-7-11)8-9-2-5-10(15-9)3-1-4-10/h9H,1-8H2 |
InChI-Schlüssel |
RBZZRNXBVQWKQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC(O2)CC3(CC3)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
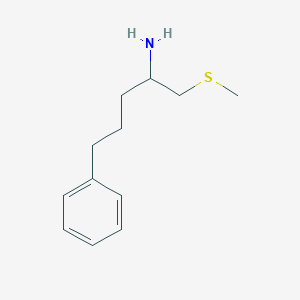
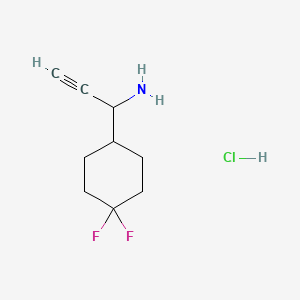
![3-(5-bromopyridin-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13635147.png)
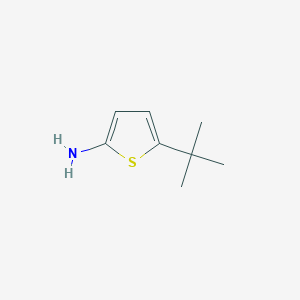
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
